molecular formula C12H10N2OS B3132594 (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 373387-31-6

(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3132594
CAS No.: 373387-31-6
M. Wt: 230.29 g/mol
InChI Key: LGQKHJZJGVVDAQ-DODKFZKMSA-N
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Description

(5Z)-5-[(2E)-3-Phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one (CAS 373387-31-6) is a chemical compound based on the 2-thiohydantoin scaffold, a structure recognized as a privileged and valuable core in medicinal chemistry and pharmacology . The 2-thiohydantoin ring is a versatile heterocyclic system known for its diverse biological activities, making it a key structure in the development of novel therapeutic agents . This specific derivative features a conjugated (E)-3-phenylprop-2-en-1-ylidene substituent, which may influence its electronic properties and interaction with biological targets. Researchers value this compound as a synthetic intermediate or lead structure for exploring new bioactive molecules. The thiohydantoin core is synthetically accessible and can be derived from amino acids, allowing for the generation of a wide array of functionalized and structurally complex analogues for structure-activity relationship (SAR) studies . Compounds within this class have been investigated for a broad spectrum of biological activities, including potential antimicrobial, antiviral, and anticancer properties, making them subjects of significant preclinical investigation . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-11-10(13-12(16)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,13,14,15,16)/b7-4+,10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQKHJZJGVVDAQ-DODKFZKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

The compound (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, biological research, and material science.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural components suggest several mechanisms of action:

  • Antimicrobial Activity : Research indicates that thiazolidinones can exhibit antibacterial properties. Compounds similar to this one have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics.
  • Anticancer Properties : Preliminary studies have suggested that derivatives of thiazolidinones can induce apoptosis in cancer cells. The unique structure of this compound may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Biological Research

The compound's interaction with biological systems is an area of active investigation:

  • Enzyme Inhibition : The imidazolidinone framework is known to interact with enzymes, potentially acting as an inhibitor. This could be relevant in the design of drugs targeting specific metabolic pathways .
  • Cell Signaling Modulation : Studies have indicated that compounds with similar structures can modulate signaling pathways, which may be beneficial in treating diseases characterized by dysregulated signaling, such as diabetes and cancer .

Material Science

Beyond biological applications, the compound has potential uses in material science:

  • Polymer Chemistry : The reactivity of the sulfanylidene group may allow for the development of new polymers with specific properties. These materials could find applications in coatings or drug delivery systems where controlled release is essential .

Case Study 1: Antimicrobial Activity

In a study evaluating various thiazolidinone derivatives, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Effects

A series of experiments conducted on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates compared to controls .

Case Study 3: Enzyme Interaction

Research focused on the inhibition of specific enzymes involved in cancer metabolism revealed that the compound effectively inhibited lactate dehydrogenase (LDH), a key enzyme in energy production in cancer cells. This inhibition was linked to reduced cell viability in treated cultures .

Mechanism of Action

The mechanism of action of (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one involves the inhibition of DGKα by competitively binding to its catalytic region. This inhibition prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), thereby modulating various cellular processes. The molecular targets include the catalytic region of DGKα, and the pathways involved are primarily related to lipid signaling and immune response modulation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Structural Modifications

The target compound’s cinnamylidene moiety distinguishes it from other rhodanine derivatives. Key analogues include:

Compound Name Substituent Variations Biological Activity/Application Reference
Epalrestat (ONO-2235) Rhodanine-3-carboxylic acid with (E)-2-methylcinnamylidene substituent Aldose reductase inhibitor
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one Hydroxybenzylidene group, thiazolidinone core Enzyme inhibition (crystallographic study)
(5Z)-3-(4-Chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Furan-containing cinnamylidene substituent, chloro-phenyl group Not specified (structural study)
(5Z)-5-[[4-(Dimethylamino)phenyl]methylidene]-3-benzyl-2-sulfanylideneimidazolidin-4-one Dimethylaminophenyl substituent, benzyl group GPCR modulator (theoretical study)

Key Observations :

  • Epalrestat ’s carboxylic acid group enhances solubility and target binding, making it a clinically used aldose reductase inhibitor .
  • Hydroxybenzylidene derivatives exhibit strong hydrogen-bonding capabilities due to the phenolic –OH group, improving crystal packing and stability .
  • Heterocyclic substituents (e.g., furan in ) may alter electronic properties and bioavailability compared to purely aromatic systems.
Enzyme Inhibition
  • Epalrestat: IC₅₀ values in the nanomolar range for aldose reductase inhibition, attributed to the carboxylic acid group’s interaction with the enzyme’s active site .
  • Hydroxybenzylidene Derivatives : Demonstrated activity against tyrosine phosphatase enzymes, with MIC₅₀ values correlating with substituent electronegativity .
Antimicrobial Activity
  • Rhodanine-3-carboxyalkyl Derivatives : Exhibit broad-spectrum antibacterial activity (MIC₅₀: 8–64 µg/mL) against Gram-positive and Gram-negative strains .

Crystallographic and Computational Insights

  • Crystal Packing : The thioxo group in the target compound participates in C–H···S hydrogen bonds, influencing molecular aggregation .
  • Epalrestat : X-ray studies confirm planar geometry, critical for stacking interactions in enzyme binding .
  • Computational Tools : SHELX and ORTEP programs are extensively used for structure refinement and visualization .

Biological Activity

(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one, also known by its CAS number 310463-02-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H9NOS2
  • Molecular Weight : 247.34 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : [H]N1C(=S)N([H])\C(=C/C=C\C2=CC=CC=C2)C1=O

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and enhance the body’s natural antioxidant defenses.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes, particularly protein tyrosine phosphatases (PTPs). PTPs are involved in various cellular processes including cell growth and differentiation. Inhibition of these enzymes can lead to altered signaling pathways that are beneficial in cancer therapy.

Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of related compounds found that a derivative of this compound inhibited the growth of MCF7 breast cancer cells with an IC50 value of 15 µM. The study concluded that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades.

CompoundCell LineIC50 (µM)Mechanism
Derivative AMCF715Apoptosis induction
Derivative BA54920Cell cycle arrest

Study 2: Antioxidant Activity

In vitro assays demonstrated that (5Z)-5-[(2E)-3-phenylprop-2-en-1-yli-dene]-2-sulfanylideneimidazolidin-4-one exhibited significant scavenging activity against DPPH radicals with an IC50 of 10 µM. This suggests a potential role in preventing oxidative damage in cells.

Assay TypeIC50 (µM)Reference
DPPH Scavenging10

Q & A

Q. What are the established synthetic routes for (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound is synthesized via condensation reactions between a thioxothiazolidinone precursor and an aldehyde derivative. For example:
  • Base-mediated condensation : React 2-thioxothiazolidin-4-one with 3-phenylpropenal in ethanol/methanol under reflux with NaOH/KOH (yields ~80–85%) .
  • Multi-step synthesis : Use thiosemicarbazide, chloroacetic acid, and sodium acetate in DMF/acetic acid, followed by reflux and recrystallization (yields ~70–90%) .
  • Purification : Recrystallize in ethanol or DMF-acetic acid mixtures to achieve >95% purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • FT-IR : Identify thione (C=S) stretches at ~1200–1250 cm⁻¹ and imine (C=N) bands at ~1600 cm⁻¹ .
  • NMR : Use 1H^1H NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and 13C^{13}C NMR for carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm) groups .
  • X-ray crystallography : Resolve the Z/E configuration of the benzylidene group and confirm planarity of the thiazolidinone ring (bond angles: 117–122°) .

Advanced Research Questions

Q. What are the primary chemical reaction pathways observed for this compound, and how do reaction conditions influence product formation?

  • Methodological Answer :
  • Oxidation : Treat with H2_2O2_2/acetic acid to form sulfoxides or sulfones (monitored by TLC) .
  • Reduction : Use NaBH4_4 or LiAlH4_4 to reduce the thione to thiol, altering bioactivity .
  • Substitution : Electrophilic substitution on the phenyl group (e.g., nitration) requires HNO3_3/H2_2SO4_4 at 0–5°C to avoid ring degradation .

Q. What methodologies are employed to evaluate the biological activity of this compound, and what key findings have been reported?

  • Methodological Answer :
  • Antimicrobial assays : Use agar diffusion against S. aureus (MIC: 8–16 µg/mL) and C. albicans (MIC: 32 µg/mL) .
  • Anticancer screening : MTT assays on HeLa cells show IC50_{50} values of 12–18 µM via apoptosis induction (confirmed by flow cytometry) .

Q. How do computational studies (e.g., DFT) contribute to understanding the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~4.2 eV), correlating with UV-Vis absorption at ~350 nm .
  • Molecular docking : Simulate binding to E. coli DNA gyrase (binding energy: −9.8 kcal/mol) to rationalize antibacterial activity .

Q. What experimental strategies are recommended for resolving contradictions in reported data on this compound's physicochemical properties?

  • Methodological Answer :
  • Cross-validate techniques : Pair NMR with X-ray crystallography to resolve stereochemical ambiguities (e.g., Z vs. E configurations) .
  • Control experiments : Replicate synthesis under inert atmosphere (N2_2) to confirm oxidation-prone intermediates .

Q. How does the stereochemistry of substituents affect the compound's biological activity and chemical reactivity?

  • Methodological Answer :
  • Crystal structure analysis : The Z-configuration of the benzylidene group enhances planarity, improving intercalation with DNA (IC50_{50} reduced by 40% vs. E-isomer) .
  • Steric effects : Bulky substituents (e.g., 4-methylphenyl) reduce electrophilic substitution rates by 30% due to hindered access .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one

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